molecular formula C18H15NO3 B122363 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide CAS No. 100331-93-9

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Cat. No. B122363
M. Wt: 293.3 g/mol
InChI Key: WHMJVXAIEYJTCL-UHFFFAOYSA-N
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Patent
US08236959B2

Procedure details

5-Acetyl-8-benzyloxyquinoline (200 gms/0.72 moles) was dissolved in dichloromethane (4 liters) at room temperature. To this solution was added m-chloroperoxybenzoic acid (355.64 gms/1.44 moles) in 90 minutes under stiffing. The mixture was stirred at 25-30° C. for 2 hours. After completion of reaction, reaction mass was quenched with 8% sodium bicarbonate solution (3.04 liter) slowly in 30 minutes and stirred for 5-10 minutes at same temperature. The organic layer was separated and aqueous layer was extracted with dichloromethane (2.5 liters). The organic layers were combined and washed with brine solution (2.5 liters). The dichloromethane was distilled out under vacuum at 40° C. The residue was stripped with acetone (500 ml) to remove traces of dichloromethane. The residue was stirred with acetone (200 ml) and chilled to 0-5° C. for 2 hours. The resulting 5-Acetyl-8-benzyloxyquinoline-N-oxide was isolated by filtration and washed with diethyl ether (200 ml), dried under vacuum at 60-65° C. for 2-3 hours. Yield-116 gms.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
355.64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)(=[O:3])[CH3:2].ClC1C=C(C=CC=1)C(OO)=[O:27]>ClCCl>[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N+:9]2[O-:27])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C)(=O)C1=C2C=CC=NC2=C(C=C1)OCC1=CC=CC=C1
Name
Quantity
4 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
355.64 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25-30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction, reaction mass
CUSTOM
Type
CUSTOM
Details
was quenched with 8% sodium bicarbonate solution (3.04 liter) slowly in 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 5-10 minutes at same temperature
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was extracted with dichloromethane (2.5 liters)
WASH
Type
WASH
Details
washed with brine solution (2.5 liters)
DISTILLATION
Type
DISTILLATION
Details
The dichloromethane was distilled out under vacuum at 40° C
CUSTOM
Type
CUSTOM
Details
to remove traces of dichloromethane
STIRRING
Type
STIRRING
Details
The residue was stirred with acetone (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
chilled to 0-5° C. for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C1=C2C=CC=[N+](C2=C(C=C1)OCC1=CC=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.